molecular formula C12H17BO2 B1348812 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane CAS No. 24388-23-6

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

Cat. No.: B1348812
CAS No.: 24388-23-6
M. Wt: 204.08 g/mol
InChI Key: KKLCYBZPQDOFQK-UHFFFAOYSA-N
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Description

OSM-S-460 is a compound from the Amino-thienopyrimidine series, developed as part of the Open Source Malaria project. This compound has shown promising activity against malaria parasites, particularly Plasmodium falciparum, which is responsible for the most severe form of malaria .

Mechanism of Action

Target of Action

Phenylboronic acid pinacol ester, also known as 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane, is primarily used in metal-catalyzed carbon-carbon bond formation reactions . Its primary targets are organic compounds that are involved in these reactions.

Mode of Action

This compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes . This interaction results in the formation of new carbon-carbon bonds.

Biochemical Pathways

The compound plays a crucial role in the Suzuki-Miyaura reaction , a type of cross-coupling reaction used to synthesize biaryl compounds. The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .

Pharmacokinetics

The compound is a solid at room temperature , and its solubility in various solvents may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of Phenylboronic acid pinacol ester is the formation of new carbon-carbon bonds. This makes it a valuable tool in organic synthesis, particularly in the creation of biaryl compounds through the Suzuki-Miyaura reaction .

Action Environment

The action of Phenylboronic acid pinacol ester is influenced by several environmental factors. The presence of a palladium catalyst is necessary for its action . Additionally, the reaction it is involved in requires a base and occurs under specific temperature conditions . The compound’s stability and efficacy may also be affected by the solvent used, the concentration of the reactants, and the presence of any impurities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-460 involves the construction of the thienopyrimidine scaffold. One of the key steps is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of around 50% . An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

While specific industrial production methods for OSM-S-460 are not detailed, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing robust purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

OSM-S-460 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

OSM-S-460 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other compounds.

    Biology: Studied for its effects on biological systems, particularly its antimalarial activity.

    Medicine: Investigated for its potential as a therapeutic agent against malaria.

    Industry: Used in the development of new drugs and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-460 is unique due to its specific mechanism of action, targeting the asparagine tRNA synthetase in Plasmodium falciparum. This makes it a promising candidate for overcoming resistance to current antimalarial drugs .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLCYBZPQDOFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341152
Record name 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24388-23-6
Record name 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Phenyl boronic acid (100 g, 0.82 mol, 1 equiv.) and pinacol (96.92 g, 0.82 mol, 1 equiv.) were dissolved in toluene (500 mL) at room temperature. The cloudy solution was then placed on to a rotary evaporator and stirred for 2 hours at 60° C. After this period the solid had dissolved, concurrent with the formation of water (ca. 29.5 mL) as a second layer. The water was then removed in a separating funnel and the crude reaction filtered through Celite. Evaporation of the solvent yielded a clear pale yellow oil which solidified on cooling in a refrigerator to give the title compound in a near-quantitative yield as a white solid (ca. 167 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
96.92 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a reaction tube under nitrogen, a mixture of PdCl2(dppf)CH2Cl2 (23 mg; 0.028 mmol) and triethylamine (0.36 ml; 2.58 mmol) in dioxane (4 ml; dried over 4 Å sieves) was sealed and stirred at 80° C. overnight (18 h). After cooling to room temperature, 1.29M HB(pin) in dioxane (1.00 ml; 1.29 mmol) and phenyl trifluoromethanesulfonate (197 mg; 0.871 mmol) were added and the reaction mixture was stirred at 80° C. GC analysis after 4 days showed a new peak at 7.4 minutes which was identified by GC/MS as the desired phenylborate compound.
[Compound]
Name
PdCl2(dppf)CH2Cl2
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
phenylborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
197 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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